5-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol is a novel compound characterized by its unique molecular structure and potential applications in medicinal chemistry. With the molecular formula and a molecular weight of 192.17 g/mol, this compound features an oxadiazole ring, which is known for its diverse biological activities. The compound's IUPAC name is 5-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one.
This compound can be sourced from various chemical suppliers, including BenchChem, which provides detailed descriptions and specifications for research purposes. The compound is synthesized through specific chemical reactions that involve the formation of heterocyclic structures.
5-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol falls under the category of heterocyclic compounds due to the presence of both pyridine and oxadiazole moieties in its structure. It is classified as a potential pharmaceutical agent due to the bioactive properties associated with oxadiazole derivatives.
The synthesis of 5-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol typically involves several key steps:
Technical details regarding specific reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yields.
The molecular structure of 5-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol can be described as follows:
Property | Value |
---|---|
Molecular Formula | C8H8N4O2 |
Molecular Weight | 192.17 g/mol |
InChI | InChI=1S/C8H8N4O2/c9-3-7-11-8(12-14-7)5-1-2-6(13)10-4-5/h1-2,4H,3,9H2,(H,10,13) |
InChI Key | JWHIESDKKQECNZ-UHFFFAOYSA-N |
This data highlights the compound's unique features that contribute to its potential biological activity.
The chemical reactivity of 5-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol is influenced by its functional groups:
The mechanism of action for compounds like 5-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol typically involves:
Further studies are required to elucidate the specific mechanisms involved.
The physical properties of 5-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol include:
Property | Value |
---|---|
Appearance | White to off-white solid |
Solubility | Soluble in water and organic solvents |
Chemical properties include:
Property | Value |
---|---|
Melting Point | Not specified |
Stability | Stable under standard laboratory conditions |
These properties are essential for understanding the handling and application of the compound in research settings.
5-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol has potential applications in various scientific fields:
The ongoing research into its biological activities suggests promising avenues for future exploration in drug development .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2